molecular formula C15H17BrN4O2S B3546436 N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]acetamide

N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]acetamide

Cat. No.: B3546436
M. Wt: 397.3 g/mol
InChI Key: PKDRJWQRDQYOPT-UHFFFAOYSA-N
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Description

The compound “N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]acetamide” is a heterocyclic compound . It is related to the class of compounds known as pyrazolines . Pyrazolines and their derivatives have been the focus of interest due to their confirmed biological and pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds involves the cyclization of the corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides . The required 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides can be obtained by reaction of the appropriate carboxylic acid hydrazides with (aryl)isothiocyanates .


Molecular Structure Analysis

The molecular structure of the compound can be confirmed by various spectroanalytical data such as IR, 1D (1H, 13C, DEPT135) and 2D (1H-1H, 1H-13C and 1H-15N) NMR spectroscopy, elemental analysis and HRMS spectrometry .


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, similar compounds have shown to undergo S-alkylation in alkaline medium .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be determined by various methods such as IR absorption spectra and 1H-NMR spectrum .

Properties

IUPAC Name

N-[[5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O2S/c1-3-20-14(8-17-10(2)21)18-19-15(20)23-9-13(22)11-4-6-12(16)7-5-11/h4-7H,3,8-9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDRJWQRDQYOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Br)CNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]acetamide
Reactant of Route 4
N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]acetamide

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